1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound with the molecular formula and a molecular weight of 190.26 g/mol. This compound features a fluorine atom attached to a propanol structure, along with a diazepane ring, which contributes significantly to its unique properties and potential biological interactions. The presence of both the hydroxyl group and the fluorine atom plays a crucial role in influencing its chemical behavior and biological activity.
The compound can be synthesized through various methods, typically involving the reaction of starting materials under controlled conditions. Research into its properties and applications is ongoing, highlighting its significance in both chemistry and biology.
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol is classified as an organic compound due to its carbon-containing structure. It is specifically categorized under alcohols because of the presence of the hydroxyl functional group. Additionally, it can be considered a fluorinated compound owing to the inclusion of the fluorine atom in its structure.
The synthesis of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol typically involves a multi-step process. One common method includes:
This method allows for efficient production while ensuring high-quality synthesis of the compound.
The synthesis may involve specific reagents and conditions that enhance the selectivity of the reaction pathways. For instance, using an acid catalyst can promote nucleophilic substitution reactions, leading to the desired product formation.
The molecular structure of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol can be represented by its canonical SMILES notation: CC1CNCCN(C1)CC(CF)O
. The InChI key for this compound is ZQBQNBCKSHQWGH-UHFFFAOYSA-N
, which provides a standardized way to describe its chemical structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.26 g/mol |
IUPAC Name | 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol |
InChI | InChI=1S/C9H19FN2O/c1-8-5-11-2-3-12(6-8)7-9(13)4-10/h8-9,11,13H,2-7H2,1H3 |
InChI Key | ZQBQNBCKSHQWGH-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCCN(C1)CC(CF)O |
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol undergoes several notable chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde depending on the reaction conditions.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The fluorine atom may be substituted with other halogens or functional groups through nucleophilic substitution reactions using appropriate reagents such as lithium aluminum hydride or potassium permanganate.
The specific products formed from these reactions depend on factors such as temperature, solvent choice, and the presence of catalysts or other reagents.
The mechanism of action for 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol involves interactions with biological targets. The fluorine atom and diazepane ring are crucial for binding to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the stability of these interactions.
While specific physical properties such as boiling point and melting point are often not readily available for novel compounds like 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol, its density and solubility characteristics can be inferred based on similar compounds.
The chemical properties include:
Property | Value |
---|---|
Solubility | Likely soluble in polar solvents due to hydroxyl group |
Reactivity | Reacts with oxidizing/reducing agents |
Stability | Stable under standard laboratory conditions |
The compound has several notable applications in scientific research:
Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
Biology: Studies are ongoing regarding its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is being conducted to explore its therapeutic applications in developing new pharmaceuticals.
Industry: It finds use in producing specialty chemicals and materials.
Psychostimulant use disorders (PSUD), encompassing cocaine and methamphetamine dependence, represent a severe global health crisis. Recent epidemiological data indicate that approximately 21 million people worldwide used cocaine in 2020, while 34 million used amphetamine-type stimulants, with usage rates steadily increasing over the past decade [1] [6]. In the United States alone, an estimated 5.5 million individuals used cocaine in 2018, and 1.9 million used methamphetamine, with overdose deaths involving cocaine tripling and psychostimulant-related fatalities rising nearly five-fold between 2012–2018 [1] [3]. Despite the scale of this problem, no FDA-approved pharmacotherapies exist for PSUD, creating a critical treatment gap [1] [8]. Current management relies on behavioral interventions such as cognitive-behavioral therapy (CBT) and contingency management, but these approaches yield suboptimal outcomes due to high relapse rates and resource intensity [1] [3]. The economic burden of PSUD—encompassing healthcare costs, lost productivity, and criminal justice expenses—exacerbates the urgency for novel therapeutics [6].
Table 1: Epidemiological Landscape of Psychostimulant Use Disorders
Psychostimulant | Global Users (2020) | U.S. Users (2018) | Overdose Trend (2012–2018) |
---|---|---|---|
Cocaine | 21 million | 5.5 million | 3-fold increase |
Methamphetamine | 34 million | 1.9 million | 5-fold increase |
Prescription stimulants | N/A | 1.2% (past-month misuse) | Stable |
The dopamine transporter (DAT) serves as the primary molecular target for psychostimulants like cocaine and methamphetamine. Cocaine binds to the outward-facing conformation of DAT, blocking dopamine (DA) reuptake and increasing synaptic DA concentrations in reward pathways such as the nucleus accumbens [1] [7]. This surge in DA underlies the reinforcing effects and addiction liability of these drugs [1] [5]. Methamphetamine exerts similar effects but through a dual mechanism: it is a DAT substrate that reverses transport directionality, promoting DA efflux, and also disrupts vesicular storage via interactions with VMAT2 [7] [8].
Atypical DAT inhibitors represent a promising therapeutic strategy due to their distinct mechanisms:
Table 2: Pharmacological Comparison of Typical vs. Atypical DAT Inhibitors
Property | Typical (Cocaine) | Atypical (Modafinil/RDS-04-010) |
---|---|---|
DAT Binding Conformation | Outward-facing | Inward-facing/occluded |
DA Kinetics | Rapid peak/decline | Slow, sustained increase |
Reinforcing Effects | High self-administration | Low/no self-administration |
Therapeutic Potential | None | Reduces cocaine self-administration |
Diazepane scaffolds (7-membered rings with two nitrogen atoms) are "privileged structures" in CNS drug design due to their versatility in interacting with diverse neuroreceptors and transporters. The 3D geometry of diazepanes enables optimal presentation of functional groups to targets like DAT, while their balanced lipophilicity facilitates blood-brain barrier (BBB) penetration—a critical requirement for PSUD therapeutics [9] [10]. Benzodiazepine derivatives (e.g., tofisopam) historically demonstrated anxiolytic and anticonvulsant activities, validating their CNS efficacy [9].
The diazepane core in 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol offers distinct advantages:
Table 3: Key Diazepane-Containing CNS Therapeutics
Compound | Biological Target | Clinical Indication | Structural Feature |
---|---|---|---|
Tofisopam | GABAₐ receptor (partial) | Anxiety | 2,3-Benzodiazepine |
Orexin antagonist | OX₁R/OX₂R | Insomnia | N,N-Disubstituted-1,4-diazepane |
Talampanel | AMPA receptor | Epilepsy (Phase III) | 2,3-Benzodiazepin-4-one |
1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol | DAT (predicted) | PSUD (Investigational) | Fluorinated propanol linker |
Structural Analysis
The molecular structure of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol integrates a 1,4-diazepane core with a fluorinated hydroxypropyl side chain. The fluorine atom serves dual roles: as a hydrogen-bond acceptor to enhance target engagement and as a modulator of electronic properties to fine-tune DAT binding kinetics. The 6-methyl group on the diazepane ring may confer stereoselectivity, as methylation influences the ring’s puckering dynamics and thus its interaction with DAT subpockets [9]. This architecture aligns with drug-like properties per Lipinski’s Rule of Five (MW <500, H-bond donors/acceptors <5/10), suggesting favorable oral bioavailability [9] [10].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: